A Technical Guide to Tofenacin Hydrochloride Salt-d4: Structure, Properties, and Application in Quantitative Bioanalysis
A Technical Guide to Tofenacin Hydrochloride Salt-d4: Structure, Properties, and Application in Quantitative Bioanalysis
This guide provides an in-depth examination of Tofenacin Hydrochloride Salt-d4, a deuterated isotopologue of the pharmacologically active molecule, Tofenacin. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the fundamental properties of this compound and contextualizes its critical role in modern analytical workflows, particularly in pharmacokinetic and metabolic studies.
Tofenacin: A Profile of the Parent Compound
Tofenacin is a pharmacologically active molecule recognized for its antidepressant properties.[1][2] Structurally related to the tricyclic class of antidepressants, it functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][3][4] Beyond its primary indication, Tofenacin also exhibits anticholinergic and antihistamine activities, broadening its therapeutic potential.[1] Notably, Tofenacin is the major active metabolite of Orphenadrine, a drug used to treat muscle spasms and symptoms of Parkinson's disease, and likely contributes to Orphenadrine's antidepressant effects.[1][5][6]
Classified as a diarylmethane, Tofenacin's core structure is fundamental to its biological activity.[7] Its interaction with neurotransmitter transporters is a key aspect of its mechanism of action, making the precise quantification of its presence in biological systems a crucial aspect of its clinical development and study.
Tofenacin Hydrochloride Salt-d4: The Deuterated Internal Standard
In the realm of quantitative analysis, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard is the gold standard for achieving accuracy and precision. Tofenacin Hydrochloride Salt-d4 serves this exact purpose.
What is a Deuterated Compound? Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[8] A deuterated compound is one in which one or more hydrogen atoms have been replaced by deuterium atoms.[9] This substitution results in an increase in the compound's mass but does not significantly alter its chemical properties or chromatographic behavior. This subtle yet critical modification is the cornerstone of its utility in analytical chemistry.[10][11]
Chemical Structure and Molecular Weight
The defining characteristic of Tofenacin Hydrochloride Salt-d4 is the incorporation of four deuterium atoms. This isotopic labeling provides a distinct mass signature that allows it to be differentiated from the non-labeled (or "light") Tofenacin by a mass spectrometer.
Below is a visualization of the chemical structure for Tofenacin Hydrochloride Salt-d4.
Caption: Chemical structure of Tofenacin Hydrochloride Salt-d4.
Comparative Physicochemical Properties
The primary differences between Tofenacin Hydrochloride and its deuterated analog are their respective molecular formulas and weights. These are summarized in the table below for clarity.
| Property | Tofenacin | Tofenacin Hydrochloride | Tofenacin Hydrochloride Salt-d4 |
| Synonyms | Demethylorphenadrine | N-Desmethylorphenadrine HCl | Tofenacin-d4 HCl |
| CAS Number | 15301-93-6[1][7] | 10488-36-5[1][5] | 10488-36-5 (unlabeled)[12] |
| Molecular Formula | C₁₇H₂₁NO[1] | C₁₇H₂₂ClNO[13] | C₁₇H₁₇D₄NO·HCl[12] |
| Molecular Weight | 255.36 g/mol [1][14] | 291.82 g/mol [5][13] | 295.84 g/mol [12] |
The Scientific Rationale: Why Use a Deuterated Internal Standard?
The core principle behind using a deuterated internal standard is to mitigate experimental variability that can arise during sample preparation and analysis.[8] In quantitative bioanalysis, especially using Liquid Chromatography-Mass Spectrometry (LC-MS), Tofenacin Hydrochloride Salt-d4 is an invaluable tool.[15]
Key Advantages:
-
Minimizing Matrix Effects: Biological samples like plasma or urine are complex mixtures. These matrices can enhance or suppress the ionization of the target analyte (Tofenacin) in the mass spectrometer's source, leading to inaccurate measurements. Because the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte's signal to the standard's signal, these effects are normalized, ensuring data accuracy.
-
Correcting for Sample Loss: During the multi-step process of sample extraction and preparation, some amount of the analyte may be lost. The deuterated standard is added at the very beginning of this process. Any loss experienced by the analyte will also be experienced by the standard, and the final ratio measurement will remain accurate.
-
Improving Reproducibility: The use of a stable isotope-labeled internal standard significantly enhances the reproducibility and traceability of analytical methods, a critical requirement for regulatory submissions and inter-laboratory comparisons.[8][9]
Experimental Application: A Pharmacokinetic Study Workflow
To illustrate the practical application, consider a typical preclinical pharmacokinetic (PK) study designed to determine the concentration of Tofenacin in rat plasma over time following oral administration.[16][17][18]
Objective: To quantify the concentration-time profile of Tofenacin in plasma.
Internal Standard: Tofenacin Hydrochloride Salt-d4.
Step-by-Step Protocol
-
Preparation of Standards: A series of calibration standards are prepared by spiking known concentrations of Tofenacin into blank plasma. A fixed, known concentration of Tofenacin Hydrochloride Salt-d4 is added to each of these standards.
-
Sample Collection: Blood samples are collected from the study animals at predetermined time points after dosing with Tofenacin. Plasma is isolated via centrifugation.
-
Sample Preparation (Protein Precipitation):
-
To an aliquot of each plasma sample (and to the calibration standards), the fixed concentration of Tofenacin Hydrochloride Salt-d4 is added.
-
A protein precipitation agent (e.g., cold acetonitrile) is added to the plasma to crash out proteins.
-
The samples are vortexed and then centrifuged at high speed.
-
The clear supernatant, containing both Tofenacin and Tofenacin-d4, is carefully transferred to a new plate or vial.
-
-
LC-MS/MS Analysis:
-
The supernatant is injected into an LC-MS/MS system.
-
The Liquid Chromatography (LC) step separates Tofenacin and its deuterated standard from other endogenous components in the plasma. Due to their nearly identical chemical nature, they will elute from the LC column at virtually the same time.
-
The Mass Spectrometer (MS) detects and quantifies both molecules based on their unique mass-to-charge ratios.
-
-
Data Processing: A calibration curve is generated by plotting the ratio of the peak area of Tofenacin to the peak area of Tofenacin-d4 against the known concentrations of the calibration standards. The concentration of Tofenacin in the unknown study samples is then calculated from this curve using their measured peak area ratios.
Visualized Workflow
The following diagram illustrates the key stages of this analytical process.
Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.
Conclusion
Tofenacin Hydrochloride Salt-d4 is more than just a labeled version of its parent drug; it is an essential enabling tool for high-integrity pharmaceutical research. Its specific molecular weight and chemical similarity to Tofenacin allow it to serve as the ideal internal standard for demanding analytical applications. By effectively correcting for experimental variability, it ensures that data generated in pharmacokinetic, toxicokinetic, and drug metabolism studies are both accurate and reliable, thereby supporting the robust development and regulatory evaluation of Tofenacin and related compounds.
References
-
Wikipedia. Tofenacin. [Link]
-
Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 25315, Tofenacin. [Link]
-
Global Substance Registration System. TOFENACIN. [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
-
van Breemen, R. B., & DeLuca, S. (2007). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 64(3), 253–263. [Link]
-
Global Substance Registration System. TOFENACIN, (-)-. [Link]
-
TargetMol Chemicals Inc. Tofenacin hydrochloride. [Link]
-
BioHippo. Tofenacin hydrochloride. [Link]
-
ResearchGate. Clinical Application and Synthesis Methods of Deuterated Drugs. [Link]
-
Mindham, R. H. (1971). An evaluation of tofenacine (elamol), a new drug for the treatment of depression. Current Therapeutic Research, Clinical and Experimental, 13(10), 625–630. [Link]
-
Drug Central. tofenacin. [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]
-
Johnson, D. A. (1976). A comparative trial of orphenadrine and tofenacin in the control of depression and extrapyramidal side-effects associated with fluphenazine decanoate therapy. The British Journal of Clinical Practice, 30(3), 78–80. [Link]
-
Inxight Drugs. TOFENACIN, (+)-. [Link]
-
Metapathogen. Tofenacin Hydrochloride Salt-d4 1mg. [Link]
-
Susa, S., & Le, J. (2023). Pharmacokinetics. In StatPearls. StatPearls Publishing. [Link]
-
Wang, L., et al. (2020). Current trends in drug metabolism and pharmacokinetics. Acta Pharmaceutica Sinica B, 10(7), 1143–1164. [Link]
-
Valerio, L. G., & Obach, R. S. (2012). Drug metabolism and pharmacokinetics. Current protocols in toxicology, Chapter 25, Unit 25.1. [Link]
Sources
- 1. Tofenacin - Wikipedia [en.wikipedia.org]
- 2. An evaluation of tofenacine (elamol), a new drug for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tofenacin hydrochloride - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. ebiohippo.com [ebiohippo.com]
- 5. Tofenacin Hydrochloride Salt | LGC Standards [lgcstandards.com]
- 6. A comparative trial of orphenadrine and tofenacin in the control of depression and extrapyramidal side-effects associated with fluphenazine decanoate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tofenacin | C17H21NO | CID 25315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scbt.com [scbt.com]
- 13. Tofenacin hydrochloride | CymitQuimica [cymitquimica.com]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
